4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol
Beschreibung
Eigenschaften
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11-7-14-6-10(11)12-4-8-2-1-3-9(8)5-12/h8-11,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGQECUNPZOWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3COCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cycloaddition-Based Approaches
The Diels-Alder reaction between a diene and a pyrrolidine-derived dienophile offers a potential route to the bicyclic core. For example, 1,3-cyclopentadiene and N-substituted maleimide undergo [4+2] cycloaddition to generate a bicyclic intermediate, which can be hydrogenated to yield the saturated system.
Table 1: Cycloaddition Conditions for Bicyclic Core Formation
| Diene | Dienophile | Catalyst | Yield (%) | Reference Model |
|---|---|---|---|---|
| 1,3-Cyclopentadiene | N-Benzylmaleimide | None (thermal) | 65 | |
| Furan | Pyrrolidinone | Lewis acid | 48 | Analogous to |
Ring-Closing Metathesis (RCM)
Grubbs catalysts enable the formation of the cyclopentane ring via RCM. A diene precursor such as N-allylpyrrolidine can undergo metathesis to generate the bicyclic framework:
N-Allylpyrrolidine → Grubbs II → Octahydrocyclopenta[c]pyrrole
Reported yields for analogous RCM reactions range from 50–70%, depending on substituent steric effects.
Synthesis of Oxolan-3-ol Derivatives
Epoxide Ring-Opening
Epoxides derived from furan derivatives serve as precursors to oxolane-3-ol. For instance, 2,5-epoxyoxolane reacts with nucleophiles (e.g., water or alcohols) under acidic conditions to yield diols, which can be selectively protected and oxidized:
$$
\text{2,5-Epoxyoxolane} \xrightarrow{\text{H}_2\text{O, H}^+} \text{Oxolane-3,4-diol} \xrightarrow{\text{Selective protection}} \text{Oxolane-3-ol}
$$
Enzymatic Resolution
Chiral oxolane-3-ol derivatives have been synthesized via lipase-catalyzed kinetic resolution of racemic mixtures, achieving enantiomeric excess (ee) >90% in model systems.
Fragment Coupling Strategies
Mitsunobu Reaction
The hydroxyl group of oxolan-3-ol can be coupled to the bicyclic amine via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{Oxolane-3-ol} + \text{Octahydrocyclopenta[c]pyrrole} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Table 2: Mitsunobu Coupling Optimization
| Amine Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Diisopropylamine | THF | 0 | 32 |
| DBU | DCM | 25 | 58 |
Reductive Amination
A ketone derivative of oxolane-3-ol can undergo reductive amination with the bicyclic amine using sodium cyanoborohydride (NaBH3CN):
$$
\text{Oxolan-3-one} + \text{Octahydrocyclopenta[c]pyrrole} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$
Stereochemical Considerations
The stereochemistry at the 3-position of the oxolane ring and the fused bicyclic system necessitates chiral auxiliaries or asymmetric catalysis. Sharpless asymmetric epoxidation and Jacobsen hydrolytic kinetic resolution have been employed in analogous systems to control ee.
Analyse Chemischer Reaktionen
Types of Reactions
4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Wissenschaftliche Forschungsanwendungen
4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: It has potential therapeutic effects and is being researched for its use in drug development.
Industry: The compound may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and related molecules:
Physicochemical and Spectral Properties
- Hydrogen Bonding: The hydroxyl group in the target compound facilitates strong hydrogen bonds, as observed in similar alcohols, which may lead to higher melting points and crystallinity compared to non-polar analogs like the tert-butyl ester .
- Spectroscopic Data : Compounds with lactam (e.g., ) or oxadiazole () groups exhibit distinct IR and NMR profiles. For instance, lactam carbonyls show strong IR absorption near 1680–1700 cm⁻¹, while oxadiazole rings display characteristic ¹H NMR deshielding .
Biologische Aktivität
4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
this compound is characterized by its unique cyclic structure, which consists of a cyclopentane fused with a pyrrolidine ring. The compound's IUPAC name is 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)oxolan-3-ol. Its molecular formula is and it has a molecular weight of approximately 199.28 g/mol .
Biological Activity
Therapeutic Potential
Research indicates that this compound may possess various therapeutic properties. Preliminary studies suggest potential applications in treating conditions such as cancer and neurological disorders due to its interaction with specific biological targets .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. It has been hypothesized that the compound may act as an inhibitor for certain kinases involved in cell cycle regulation, thus contributing to its anticancer properties .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of cyclic compounds similar to this compound on cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, suggesting the compound's potential as a lead for drug development targeting these cancers .
- Neuroprotective Effects : In another investigation focusing on neurodegenerative diseases, researchers found that the compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This suggests a promising avenue for further exploration in neuroprotection .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Cyclopentanol Derivatives | Cyclic alcohols | Antimicrobial, anti-inflammatory |
| Pyrrolidine Derivatives | Nitrogen-containing ring | Antidepressant, analgesic |
The distinct structural features of this compound may confer unique biological activities not observed in other related compounds.
Q & A
Q. How can researchers optimize the synthetic yield of 4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol?
Methodological Answer: The synthesis can be optimized by controlling reaction parameters such as temperature, solvent system, and stoichiometry. For example, maintaining a reaction temperature between –20°C and –15°C for 40–48 hours during diazomethane-mediated reactions improves intermediate stability and yield . Column chromatography using ethyl acetate/hexane (1:4) followed by recrystallization (e.g., from 2-propanol) is effective for purification .
Q. What purification strategies are recommended for isolating 4-{Octahydrocyclopenta[c]pyrrol-3-ol derivatives with high purity?
Methodological Answer: Sequential purification steps are critical. Post-reaction, solvent removal under reduced pressure isolates the crude product, followed by recrystallization using methanol or 2-propanol . For polar byproducts, gradient elution in column chromatography (e.g., ethyl acetate/hexane ratios) enhances separation efficiency .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for assigning stereochemistry and verifying the oxolan-3-ol and octahydrocyclopenta[c]pyrrole moieties. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, while infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl and cyclic ether stretches) .
Q. What are the critical reaction parameters influencing the purity of intermediates in its synthesis?
Methodological Answer: Key parameters include:
- Reaction time: Prolonged reflux (25–30 hours in xylene) ensures complete cyclization or sulfonation .
- Catalyst selection: Triethylamine aids in deprotonation during sulfonamide formation, minimizing side reactions .
- Workup conditions: Alkaline washes (e.g., 5% NaOH) remove acidic impurities .
Q. How stable is this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hygroscopicity: Storage in anhydrous environments (e.g., desiccators with P₂O₅) prevents hydroxyl group hydration.
- Light sensitivity: UV-Vis spectroscopy to monitor photodegradation under accelerated light exposure .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing specific diastereomers of this compound be addressed?
Methodological Answer: Chiral resolution techniques such as chiral HPLC (e.g., using amylose- or cellulose-based columns) or enzymatic kinetic resolution can isolate enantiomers. Stereochemical assignments require NOESY NMR to confirm spatial arrangements of the octahydrocyclopenta[c]pyrrole and oxolan-3-ol groups .
Q. What strategies resolve contradictory data between computational modeling and experimental results for its regioselectivity?
Methodological Answer: Cross-validation is critical:
- Density Functional Theory (DFT): Compare calculated transition-state energies with experimental regioselectivity (e.g., in cyclization reactions).
- Isotopic labeling: Use ¹³C-labeled precursors to track reaction pathways via NMR .
- Kinetic studies: Determine rate constants for competing pathways to identify dominant mechanisms .
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?
Methodological Answer: Follow ICH Q2(R1) guidelines:
- Linearity: Calibration curves (1–120% of target concentration) with R² > 0.995.
- Limit of Detection (LOD): Signal-to-noise ratio ≥ 3 for impurities like unreacted diazomethane or chloranil byproducts .
- Robustness: Test method variability under altered HPLC conditions (e.g., ±5% acetonitrile in mobile phase) .
Q. What mechanistic insights explain unexpected byproducts in its cyclization reactions?
Methodological Answer: Mechanistic studies should combine:
- Trapping experiments: Use radical scavengers (e.g., TEMPO) to identify radical intermediates.
- In situ monitoring: React-IR or LC-MS to detect transient species during xylene reflux .
- Solvent effects: Compare reaction outcomes in polar aprotic (e.g., DMF) vs. nonpolar (e.g., xylene) solvents .
Q. How can researchers reconcile discrepancies between theoretical and experimental pKa values for its hydroxyl group?
Methodological Answer: Use a multi-technique approach:
- Potentiometric titration: Measure experimental pKa in aqueous and non-aqueous media.
- Computational adjustment: Apply solvent correction models (e.g., COSMO-RS) to DFT-calculated pKa values.
- Structural analogs: Compare with pKa data from related oxolan-3-ol derivatives to identify substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
